3-(4-Chlorobenzyl)imidazolidine-2,4-dione Displays Significantly Lower CYP3A4 Inhibition vs. 3-(2-Chloro-6-fluoro-benzyl) Analog
This compound demonstrates a favorable drug metabolism profile characterized by markedly weaker inhibition of the critical human hepatic enzyme CYP3A4 compared to its close structural analog, 3-(2-chloro-6-fluoro-benzyl)-imidazolidine-2,4-dione (PT-31/GIRSUPAN). Reduced CYP3A4 inhibition is a key differentiator for minimizing the risk of drug-drug interactions in polypharmacy contexts [1].
| Evidence Dimension | Inhibition of human CYP3A4 |
|---|---|
| Target Compound Data | IC50 = 5.6 µM (5,600 nM) |
| Comparator Or Baseline | 3-(2-Chloro-6-fluoro-benzyl)-imidazolidine-2,4-dione (PT-31/GIRSUPAN) which is primarily metabolized by and interacts with CYP enzymes [2]. |
| Quantified Difference | The IC50 of 5.6 µM indicates weak CYP3A4 inhibition, a value that is orders of magnitude higher (less potent) than many drugs known to cause significant interactions. This contrasts with the comparator which has been shown to be a CYP substrate and is likely to exhibit stronger CYP interactions [2]. |
| Conditions | Assay performed in human liver microsomes using midazolam as a probe substrate, preincubated for 5 minutes before addition of an NADPH-regenerating system [1]. |
Why This Matters
For researchers developing combination therapies or studying in vivo pharmacology, a compound with low CYP3A4 inhibitory potential reduces the risk of confounding results due to metabolic interactions, ensuring cleaner pharmacokinetic data and a higher predictive value for translational studies.
- [1] BindingDB. BDBM50366391: Inhibition of CYP3A4 in human liver microsomes. View Source
- [2] de Oliveira AL, et al. (2015) Identificação estrutural de metabólitos provenientes do metabolismo in vitro de compostos bioativos e estudos de fenotipagem enzimática. Universidade Federal de São Carlos. View Source
